molecular formula C11H9N3O4 B2943772 3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid CAS No. 890961-23-6

3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid

Cat. No. B2943772
CAS RN: 890961-23-6
M. Wt: 247.21
InChI Key: WKVNXKKXYJYPCW-UHFFFAOYSA-N
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Description

Oxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . It’s an important nucleus in medicinal chemistry due to its wide spectrum of biological activities . The compound you mentioned seems to be a derivative of oxazole, with additional functional groups attached.


Synthesis Analysis

Oxazoline, a related compound to oxazole, can be synthesized from various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The specific synthesis pathway for your compound would depend on the exact structure and functional groups present.


Molecular Structure Analysis

The molecular structure of oxazole derivatives generally consists of a five-membered ring with one oxygen atom and one nitrogen atom . The exact structure of your compound would include additional functional groups attached to this base structure.


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives can vary widely depending on the specific functional groups present in the molecule. Oxazoline, a related compound, has been synthesized in the presence of ZnCl2 as a Lewis acid catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary depending on their exact structure. For example, oxazole itself is a stable liquid at room temperature with a boiling point of 69 °C . The properties of your specific compound would depend on its exact structure and functional groups.

Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives, including the compound , have been studied for their antimicrobial properties. They have shown potential against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli . The structure of oxazole allows for the synthesis of new chemical entities that can be optimized for enhanced antimicrobial efficacy.

Anticancer Properties

The oxazole nucleus is a part of several compounds with anticancer activities. These derivatives can act as tyrosine kinase inhibitors, which are crucial in the signaling pathways that regulate cell division and cancer proliferation . The ability to inhibit these enzymes makes oxazole derivatives valuable in the development of new anticancer drugs.

Anti-inflammatory and Analgesic Effects

Compounds containing the oxazole moiety have been reported to exhibit anti-inflammatory and analgesic effects. This is particularly important in the treatment of chronic inflammatory diseases and pain management . The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators.

Antidiabetic Activity

Oxazole derivatives have been identified as potential antidiabetic agents. They can act on different targets within the metabolic pathways to help regulate blood glucose levels. Some derivatives have been found to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in glucose metabolism .

Antiviral Applications

Research has indicated that oxazole derivatives can have antiviral properties. For example, they have been evaluated in models based on the viral spike protein of SARS-CoV-2, showing potential as viral entry inhibitors . This suggests a promising avenue for the development of new antiviral drugs.

Neuroprotective Effects

The neuroprotective potential of oxazole derivatives is an emerging field of study. These compounds may offer protection against neurodegenerative diseases by modulating various biological pathways involved in neuronal survival and death .

Safety and Hazards

The safety and hazards associated with oxazole derivatives can vary widely depending on their exact structure and functional groups. For example, one oxazole derivative has hazard statements H302, H315, H319, H335, indicating hazards related to ingestion, skin contact, eye contact, and inhalation .

properties

IUPAC Name

3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-6-5-8(14-18-6)13-10(15)7-3-2-4-12-9(7)11(16)17/h2-5H,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVNXKKXYJYPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid

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